molecular formula C15H15N3OS2 B5618346 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B5618346
M. Wt: 317.4 g/mol
InChI Key: ZLELOAZHKZXXOC-UHFFFAOYSA-N
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Description

This compound is a substituted ethanone derivative featuring a 2,3-dimethylindole moiety linked via a sulfanyl bridge to a 5-methyl-1,3,4-thiadiazole heterocycle. The structural complexity arises from the combination of two pharmacologically significant heterocycles:

  • Indole: Known for its role in bioactive molecules (e.g., serotonin, kinase inhibitors) .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-9-10(2)18(13-7-5-4-6-12(9)13)14(19)8-20-15-17-16-11(3)21-15/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELOAZHKZXXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups: The indole derivative is then subjected to Friedel-Crafts alkylation to introduce the dimethyl groups at the 2 and 3 positions.

    Attachment of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative. The thiadiazole ring is then attached to the indole derivative via a sulfanyl linkage using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Bioactivity (if reported) Reference ID
Target Compound R1: 2,3-Dimethylindole; R2: 5-Methylthiadiazole ~347.44* Not reported Not explicitly reported -
1-(4-Hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone R1: 4-Hydroxyphenyl; R2: 5-Methylthiadiazole 249.07 ([M+H]+) 200–202 Carbonic anhydrase inhibition
1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone R1: 4-Chlorophenyl; R2: 5-Methylthiadiazole 298.78 Not reported Intermediate for alcohol derivatives
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-aryl-1-ethanone derivatives R1: Varied aryl; R2: 5-Methylthiadiazole ~280–350 Not reported Anti-tubercular activity (MIC: 2–8 µg/mL)
1-(2,3-Dihydro-1H-indol-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone R1: Dihydroindole; R2: Fluorophenyl-oxadiazole 355.39 Not reported No data

*Calculated based on molecular formula C16H15N3OS2.

Key Findings from Comparative Analysis

Impact of Substituents on Physicochemical Properties
  • Polarity : The 4-hydroxyphenyl analog () exhibits higher polarity (evidenced by IR absorption at 1655 cm⁻¹ for carbonyl) compared to the target compound’s lipophilic 2,3-dimethylindole group.
  • Thermal Stability : The hydroxyphenyl derivative has a defined melting point (200–202°C), while alkyl/aryl-substituted analogs (e.g., dihydroindole in ) lack such data, suggesting substituent-dependent crystallinity.

Biological Activity

1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone, also known as Y021-1531, is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is C15H15N3OS2C_{15}H_{15}N_{3}OS_{2}. Its structure features an indole ring substituted with dimethyl groups and a thiadiazole ring linked via a sulfanyl group. The IUPAC name is 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways.
  • Cellular Process Disruption : It might interfere with essential cellular processes such as DNA replication and protein synthesis .

Anticancer Properties

Research indicates that compounds similar to Y021-1531 exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related indole derivatives can prevent the proliferation of cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives demonstrated IC50 values significantly lower than established drugs like sorafenib .
CompoundCell LineIC50 Value (µM)
Prototype 5dHeLa0.37
Prototype 5gHeLa0.73
Prototype 5kHeLa0.95
SorafenibHeLa7.91

These findings suggest that Y021-1531 may possess similar or enhanced anticancer properties due to its structural features.

Case Studies

A study focusing on similar indole-thiadiazole derivatives highlighted their potential as anticancer agents. The research involved synthesizing a series of compounds and evaluating their cytotoxicity against human cancer cell lines. The results indicated that certain modifications in the structure could enhance biological activity significantly .

Q & A

Basic: What are the established synthetic protocols for preparing 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Alkylation : Reacting a 2,3-dimethylindole derivative with a bromo- or chloro-ethanone precursor to form the indole-ethanone backbone .

Thiadiazole Sulfanyl Coupling : Introducing the 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group via nucleophilic substitution. For example, using phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can reaction conditions be optimized to improve the yield of the thiadiazole sulfanyl coupling step?

Methodological Answer:
Key optimization strategies include:

  • Temperature Control : Maintaining 60–80°C during coupling to balance reactivity and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiadiazole sulfur atom .
  • Catalysis : Adding catalytic iodide (KI) or phase-transfer agents (e.g., TBAB) to accelerate substitution kinetics .
  • Real-Time Monitoring : Using TLC or in-situ FTIR to track reaction progress and terminate before byproduct formation .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify indole (δ 7.2–7.8 ppm, aromatic protons) and thiadiazole (δ 2.5 ppm, methyl group) signals .
    • ¹³C NMR : Confirm carbonyl (δ 190–200 ppm) and thiadiazole ring carbons (δ 160–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced: How can researchers resolve contradictions in reported biological activity data for indole-thiadiazole hybrids?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs .
  • Structural Analogues : Compare substituent effects (e.g., 2,3-dimethyl vs. 4-methoxyindole) on receptor binding .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinase or GPCR pathways) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinase Inhibition : The thiadiazole sulfanyl group may chelate ATP-binding sites in kinases (e.g., EGFR or CDK2) .
  • GPCR Modulation : Indole derivatives often target serotonin or dopamine receptors via π-π stacking with aromatic residues .
  • Antimicrobial Activity : Thiadiazole moieties disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .

Advanced: What computational methods are recommended for predicting binding modes with potential targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets or GPCRs .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., staurosporine for kinases) to identify critical interaction points .

Basic: How should researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Methodological Answer:

  • Structural Modification : Replace the 2,3-dimethylindole with less lipophilic groups (e.g., hydroxyl or carboxyl) to reduce hepatotoxicity .
  • Prodrug Design : Mask reactive groups (e.g., esterify the ethanone) to improve selectivity .
  • In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus to flag mutagenicity or cardiotoxicity risks early .

Basic: What are the recommended storage conditions to ensure compound integrity?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility Considerations : Lyophilize as a solid; avoid DMSO stocks for long-term storage due to oxidation .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Assays : Measure intracellular ROS levels (DCFH-DA probe) in H9c2 cardiomyocytes or HepG2 cells .
  • Nrf2 Pathway Analysis : Use Western blotting to quantify Nrf2 nuclear translocation and downstream targets (e.g., HO-1) .
  • In Vivo Models : Administer in zebrafish or murine models of oxidative injury, track survival and biomarker (e.g., MDA, SOD) changes .

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